![molecular formula C18H19N5O2S B2576060 Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1704539-53-6](/img/structure/B2576060.png)

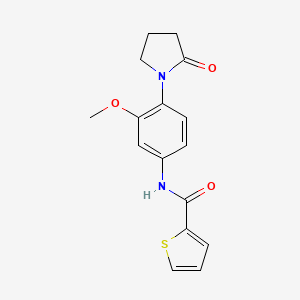

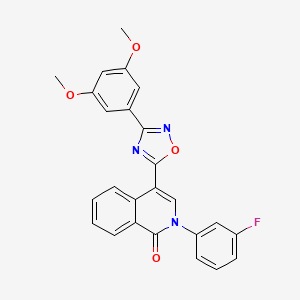

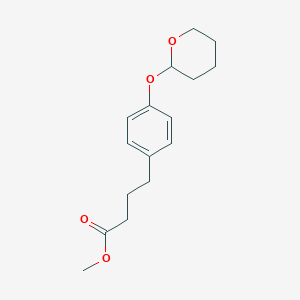

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone” is a compound that has been studied for its potential in medical applications. It has been found to be a potent inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) . This compound has also been evaluated for its antifibrosis properties .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A scaffold-hopping strategy was used to design a series of benzo[c][1,2,5]thiadiazole derivatives from PTP1B inhibitors with a 1H-2,3-Dihydroperimidine motif . The design strategy was based on certain compounds .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The compound is a derivative of benzo[c][1,2,5]thiadiazole and contains additional functional groups such as a piperidin-1-yl group and a cyclopropyl-1,2,4-oxadiazol-5-yl group .Chemical Reactions Analysis

This compound has been evaluated for its activin receptor-like kinase 5 (ALK5) and p38α mitogen-activated protein (MAP) kinase inhibitory activities in enzymatic assays . It has shown potent activity against ALK5 kinase .Scientific Research Applications

Synthesis and Characterization

The chemical structure of Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex heterocyclic compound that falls within the broader category of thiadiazole derivatives. Thiadiazoles are known for their wide spectrum of pharmacological properties. A study by Isloor, Kalluraya, and Pai (2010) focused on the synthesis of new benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, and pyrazolines, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds were characterized using various spectroscopic methods and showed potent biological activities, highlighting the significance of thiadiazole derivatives in medicinal chemistry (Isloor, Kalluraya, & Pai, 2010).

Molecular Aggregation and Spectroscopic Studies

Thiadiazole derivatives exhibit unique properties in molecular aggregation, which are essential for understanding their behavior in various solvents and potential applications in materials science. Matwijczuk et al. (2016) investigated the spectroscopic properties of thiadiazole derivatives, revealing how solvent effects influence molecular aggregation. Their research provides valuable insights into the interactions and spectral behaviors of such compounds, which could be relevant for the study of Benzo[c][1,2,5]thiadiazol-5-yl derivatives in different environments (Matwijczuk et al., 2016).

Antimicrobial and Antifungal Activities

The biological activities of thiadiazole derivatives, particularly their antimicrobial and antifungal properties, are of significant interest in the development of new therapeutic agents. Patel et al. (2011) synthesized new pyridine derivatives, including compounds with thiadiazole structures, and evaluated their antimicrobial activities. These studies highlight the potential of thiadiazole derivatives as lead compounds for developing new antimicrobial agents (Patel et al., 2011).

Advanced Applications and Drug Discovery

The diverse applications of thiadiazole derivatives extend beyond traditional medicinal chemistry into advanced materials and drug discovery. For instance, Das et al. (2023) explored the design and synthesis of boron-based benzo[c][1,2,5]thiadiazoles as potential anticancer agents targeting tumor hypoxia. This innovative approach underscores the versatility of thiadiazole derivatives in addressing complex biological challenges and their potential in creating novel therapeutic strategies (Das et al., 2023).

Mechanism of Action

Target of Action

Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .

Mode of Action

It is suggested that similar compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group .

Biochemical Pathways

Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .

Result of Action

Similar compounds have shown anticancer effects in panc-1 cells .

Biochemical Analysis

Biochemical Properties

Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein tyrosine phosphatase 1B (PTP1B) and SHP2, both of which are important enzymes involved in cellular signaling pathways . The interaction with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PTP1B and SHP2 can lead to alterations in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins that are critical for cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to bind to the active sites of enzymes such as PTP1B and SHP2, leading to their inhibition or activation . These binding interactions can result in changes in enzyme activity, which in turn affect downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and influence cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Understanding the dosage effects is crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as PTP1B and SHP2 can influence metabolic pathways that are critical for energy production and cellular homeostasis . These interactions can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can affect its activity and function, as it interacts with biomolecules within different subcellular environments . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2S/c24-18(13-5-6-14-15(9-13)22-26-21-14)23-7-1-2-11(10-23)8-16-19-17(20-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMGSXPNOUAIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

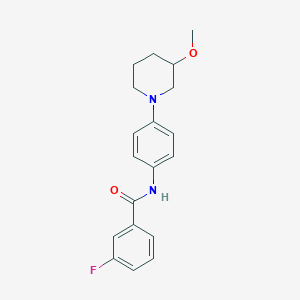

![N-allyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)

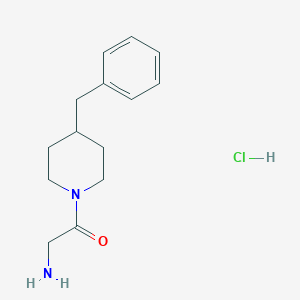

![3,4-difluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2575982.png)

![(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2575983.png)